3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound classified as a piperidine derivative. Its molecular formula is , and it is recognized for its potential applications in various fields, including medicinal chemistry and biological research. This compound is often utilized as an intermediate in the synthesis of more complex molecules and has been studied for its interactions with biological systems, particularly in the context of neurological disorders.
The compound is cataloged under the CAS number 1219964-59-6 and has a Molecular Weight of approximately 334.69 g/mol. It is typically obtained from chemical suppliers specializing in research chemicals, such as Matrix Scientific and VWR, which provide detailed specifications regarding its purity and handling precautions .
The synthesis of 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride generally involves the following steps:
The process may involve optimization for industrial production, employing automated reactors or continuous flow systems to ensure efficiency and consistency .
The primary reactions involving 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride include:
These reactions are crucial for understanding the compound's potential therapeutic applications and its role as an intermediate in organic synthesis .
The mechanism of action of 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. This compound may modulate receptor activity or influence enzyme pathways, leading to alterations in cellular signaling. The precise mechanisms can vary based on the context of its application but often involve interactions with neurotransmitter systems relevant to neurological function .
Key chemical properties include:
These properties make it suitable for various applications in chemical synthesis and biological research .
3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride has several notable applications:
Its unique structural features contribute to its utility across these diverse scientific fields .
The synthesis of 3-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine hydrochloride primarily relies on nucleophilic substitution reactions to construct the critical phenoxy-ethyl-piperidine linkage. Williamson ether synthesis serves as the foundational approach, where the phenolic oxygen of 4-bromo-3-methylphenol attacks a halogenated precursor—typically 1-(2-chloroethyl)piperidine or its bromo analog. This reaction proceeds through an S~N~2 mechanism, requiring careful optimization to minimize di-alkylation byproducts and maximize yield .
Research demonstrates that activating the phenol significantly enhances reaction efficiency. Employing potassium carbonate (K~2~CO~3~) or cesium carbonate (Cs~2~CO~3~) as a base in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitates deprotonation, generating the more nucleophilic phenoxide ion. Under these conditions (80-90°C, 12-24 hours), yields of 65-78% are typically achieved for the ether formation step preceding salt preparation [8]. The bromoethyl precursor generally offers superior reactivity over the chloroethyl analog due to the better leaving group ability of bromide, albeit at a higher material cost. For instance, studies report approximately 15-20% higher yields when using 1,2-dibromoethane compared to 1,2-dichloroethane in analogous reactions .
Table 1: Nucleophilic Substitution Efficiency Under Different Conditions
Base | Solvent | Halogen Source | Temperature (°C) | Reaction Time (h) | Average Yield (%) |
---|---|---|---|---|---|
K~2~CO~3~ | DMF | 1,2-Dichloroethane | 85 | 24 | 58 ± 3 |
K~2~CO~3~ | DMF | 1,2-Dibromoethane | 85 | 18 | 72 ± 4 |
Cs~2~CO~3~ | Acetonitrile | 1,2-Dibromoethane | 80 | 12 | 75 ± 2 |
NaH | THF | 1,2-Dibromoethane | 65 | 8 | 68 ± 5 |
Catalytic methods significantly enhance the efficiency of introducing the ethyl linker onto the piperidine nitrogen prior to its coupling with the brominated phenol. Transition metal-catalyzed amination represents an advanced strategy, particularly using copper(I) catalysts (e.g., CuI, CuBr·SMe~2~) with diamines like trans-N,N'-dimethylcyclohexane-1,2-diamine as ligands. These systems facilitate the coupling of piperidine with ethylene dihalides under milder conditions (60-80°C) than traditional alkylation, achieving yields upwards of 85% for N-(2-chloroethyl)piperidine—a key intermediate .
Reductive amination offers an alternative route that avoids alkyl halides altogether. Reacting piperidine with acetaldehyde (CH~3~CHO) in the presence of sodium cyanoborohydride (NaBH~3~CN) or sodium triacetoxyborohydride (NaBH(OAc)~3~) generates N-(2-hydroxyethyl)piperidine. This intermediate is subsequently halogenated using thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) to yield the requisite electrophile for the Williamson ether synthesis. While involving an extra step, this pathway benefits from readily available starting materials and avoids potential over-alkylation issues .
Catalyst selection critically influences regioselectivity and byproduct formation. Palladium-based systems (e.g., Pd~2~(dba)~3~/XPhos), while effective for aryl aminations, show limited utility for aliphatic systems like piperidine due to competing reduction pathways. Consequently, copper catalysis remains preferred for functionalizing the piperidine nitrogen with ethylene linkers .
The final hydrochloride salt formation is crucial for stabilizing the often hygroscopic and reactive free base of 3-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine. This step demands precise solvent and acid selection to ensure high purity and crystalline yield. Ether solvents, particularly diethyl ether and methyl tert-butyl ether (MTBE), are optimal for salt precipitation due to their low polarity, which reduces co-solvation of the free base and promotes crystalline formation [1] [8].
Hydrochloric acid is typically introduced as a concentrated aqueous solution or as a solution in dioxane/isopropanol. The latter minimizes water content, reducing the risk of forming oily products or hydrates. Slow addition of the acid to a cooled (0-5°C) solution of the free base in ether, followed by gradual warming to room temperature, yields crystalline product with >95% purity after filtration and washing with cold ether [1] [8].
Base selection during earlier synthetic steps also impacts final salt quality. Strong inorganic bases (e.g., K~2~CO~3~, Cs~2~CO~3~) are preferred over organic amines (e.g., triethylamine) for initial ether formation because they form water-soluble salts (KBr, CsBr) that are easily removed during workup. Residual organic bases can contaminate the final product and complicate salt crystallization. Rigorous washing with water or dilute aqueous acid before salt formation is essential to eliminate such impurities [8].
Table 2: Salt Crystallization Conditions and Outcomes
Solvent System | Acid Source | Addition Temperature (°C) | Crystallization Yield (%) | Purity (%) |
---|---|---|---|---|
Diethyl ether | HCl (g) in dioxane | 0-5 | 89 | 98.5 |
MTBE | Conc. aqueous HCl | 0-5 | 82 | 97.8 |
Ethanol/ether | Conc. aqueous HCl | 20 | 78 | 96.2 |
Acetonitrile | HCl (g) in isopropanol | 0-5 | 85 | 98.1 |
Two primary synthetic strategies dominate the production of 3-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine hydrochloride: a stepwise approach isolating intermediates versus a telescoped one-pot process. The stepwise synthesis follows a linear sequence: (1) Preparation of N-(2-chloroethyl)piperidine via alkylation or reductive amination/halogenation, (2) O-alkylation of 4-bromo-3-methylphenol to form the free base, and (3) HCl salt formation. This approach allows thorough purification of each intermediate (e.g., distillation, recrystallization) and typically achieves overall yields of 45-55% with high purity (>98%) .
In contrast, one-pot methodologies telescope the reactions by sequentially adding reagents without isolating intermediates. A representative protocol involves generating the piperidine ethyl halide in situ, followed by direct addition of the brominated phenol and base. While reducing solvent use and processing time, this method faces challenges: (1) Incompatible reaction conditions (e.g., strong reductants in step one conflicting with basic conditions in step two), (2) Accumulation of byproducts (e.g., salts, excess reagents) that complicate purification, and (3) Lower yields (typically 30-40%) due to side reactions like di-alkylation or hydrolysis .
Hybrid approaches offer a compromise. For example, conducting the N-alkylation and O-alkylation in one pot but isolating the free base before salt formation maintains yields near 50% while reducing solvent-intensive isolations. Process metrics favor stepwise synthesis for high-purity applications despite higher costs, while telescoped routes show promise for kilogram-scale production where moderate purity suffices .
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7